trans-Diamminedinitropalladium(II)

Vue d'ensemble

Description

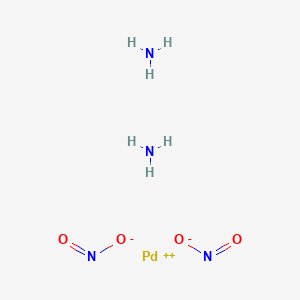

trans-Diamminedinitropalladium(II) is a coordination compound with the chemical formula H₆N₄O₄Pd It is a palladium complex where the palladium ion is coordinated by two ammine (NH₃) ligands and two nitrito (NO₂) ligands

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonium nitrite in an aqueous solution. The reaction typically involves the following steps:

- Dissolving palladium(II) chloride in water to form a palladium(II) solution.

- Adding ammonium nitrite to the solution, which leads to the formation of diamminebis(nitrito-O)palladium.

- The reaction is usually carried out at room temperature and under ambient pressure.

Industrial Production Methods

While specific industrial production methods for diamminebis(nitrito-O)palladium are not well-documented, the synthesis process can be scaled up by maintaining the same reaction conditions used in laboratory synthesis. The key factors for industrial production would include ensuring the purity of the starting materials and optimizing the reaction conditions to maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

trans-Diamminedinitropalladium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium metal or lower oxidation state palladium complexes.

Substitution: The ammine and nitrito ligands can be substituted by other ligands, leading to the formation of different palladium complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, thiols, and amines.

Major Products Formed

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium metal or lower oxidation state palladium complexes.

Substitution: New palladium complexes with different ligands.

Applications De Recherche Scientifique

Catalysis

trans-Diamminedinitropalladium(II) is widely recognized for its catalytic properties in organic synthesis. Its ability to facilitate various chemical transformations makes it a valuable reagent in both academic research and industrial applications.

Key Catalytic Reactions :

- Hydrogenation : The compound serves as a catalyst for the hydrogenation of alkenes and alkynes, converting them into alkanes.

- Carbon-Carbon Coupling Reactions : It is utilized in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.

- Oxidation Reactions : It can catalyze oxidation processes, contributing to the formation of carbonyl compounds from alcohols.

| Reaction Type | Application | Reference |

|---|---|---|

| Hydrogenation | Conversion of alkenes to alkanes | |

| Cross-Coupling | Formation of biaryl compounds | |

| Oxidation | Alcohol oxidation to carbonyls |

Materials Science

In the realm of materials science, trans-Diamminedinitropalladium(II) plays a crucial role in the preparation of palladium-based materials.

Applications :

- Nanoparticle Synthesis : The compound is used to produce palladium nanoparticles, which have applications in catalysis and electronics.

- Thin Film Deposition : It serves as a precursor for depositing palladium thin films, essential in electronic devices and sensors.

| Material Type | Application | Reference |

|---|---|---|

| Nanoparticles | Catalysts in various chemical reactions | |

| Thin Films | Electronics and sensor applications |

Medicinal Chemistry

Research into the biological activity of trans-Diamminedinitropalladium(II) has revealed its potential as an anticancer agent. Its ability to interact with DNA and proteins suggests therapeutic applications.

Biological Studies :

- Cytotoxicity : In vitro studies indicate that trans-Diamminedinitropalladium(II) can inhibit cancer cell growth at micromolar concentrations.

- Mechanism of Action : The compound may disrupt normal cellular processes by binding to DNA, potentially leading to apoptosis in cancer cells.

Mécanisme D'action

The mechanism of action of diamminebis(nitrito-O)palladium involves its ability to form strong complexes with various ligands. The palladium ion can coordinate with different functional groups, leading to the formation of stable complexes. This property is exploited in catalysis, where the compound facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diamminebis(nitrito-O)platinum: Similar to diamminebis(nitrito-O)palladium, but with platinum as the central metal ion.

Diamminebis(nitrito-O)rhodium: Similar structure with rhodium as the central metal ion.

Diamminebis(nitrito-O)iridium: Similar structure with iridium as the central metal ion.

Uniqueness

trans-Diamminedinitropalladium(II) is unique due to its specific coordination environment and the chemical properties imparted by the palladium ion. Compared to its platinum, rhodium, and iridium analogs, diamminebis(nitrito-O)palladium exhibits distinct reactivity and catalytic properties, making it valuable for specific applications in catalysis and materials science.

Activité Biologique

trans-Diamminedinitropalladium(II), often denoted as trans-[Pd(NH₃)₂(NO₂)₂], is a coordination compound of palladium that has garnered interest due to its potential biological activities. This compound, like many metal complexes, exhibits unique properties that can be harnessed in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of trans-Diamminedinitropalladium(II), summarizing key findings from various studies, including its mechanisms of action, cytotoxicity, and interaction with biological macromolecules.

The biological activity of trans-Diamminedinitropalladium(II) is primarily attributed to its ability to interact with DNA and proteins. Studies have shown that this compound can intercalate with calf-thymus DNA, leading to structural alterations that may inhibit DNA replication and transcription processes. The binding affinity of trans-Diamminedinitropalladium(II) to DNA has been quantitatively assessed using various techniques, including UV-Vis spectroscopy and fluorescence spectroscopy.

Binding Affinity

The binding constants for trans-Diamminedinitropalladium(II) with DNA have been reported to be significantly high, indicating a strong interaction. For example, one study reported a binding constant in the range of to M, suggesting effective intercalation or groove binding .

Antimicrobial Activity

Trans-Diamminedinitropalladium(II) has demonstrated notable antimicrobial properties against various bacterial strains. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Xanthomonas campestris

The minimum inhibitory concentration (MIC) values were determined using standardized broth microdilution methods. Results indicated that trans-Diamminedinitropalladium(II) exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assessments of trans-Diamminedinitropalladium(II) have been conducted on various cancer cell lines. The MTT assay is commonly employed to evaluate cell viability post-treatment with this compound. Notably, the compound showed selective cytotoxicity towards human cancer cell lines such as MDA-MB-468 (breast cancer) and HCT116 (colon cancer), while exhibiting lower toxicity towards non-cancerous cells .

Table 1: Summary of Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-468 (Breast) | 15 | 3 |

| HCT116 (Colon) | 20 | 2 |

| 4T1 (Mouse Mammary) | 25 | 1.5 |

| Non-cancerous Cells | >50 | - |

Interaction with Serum Proteins

The interaction of trans-Diamminedinitropalladium(II) with serum albumins has also been studied, revealing that it binds reversibly to both bovine and human serum albumin. This interaction is crucial as it may influence the pharmacokinetics and bioavailability of the compound in vivo .

Case Studies

Several case studies have highlighted the potential therapeutic applications of trans-Diamminedinitropalladium(II):

- Anticancer Applications : A study demonstrated that treatment with trans-Diamminedinitropalladium(II) led to a significant reduction in tumor size in xenograft models of breast cancer.

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Propriétés

IUPAC Name |

azane;palladium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVAROJZEMZJGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28068-05-5, 14852-83-6, 14409-60-0 | |

| Record name | Diamminebis(nitrito-κO)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium, diamminebis(nitrito-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-O)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.